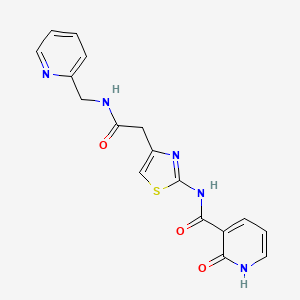

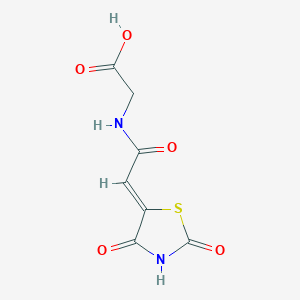

2-oxo-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , 2-oxo-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide, is a complex molecule that may be related to various heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that could offer a framework for understanding the synthesis, structure, and properties of the compound .

Synthesis Analysis

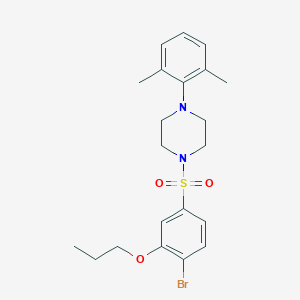

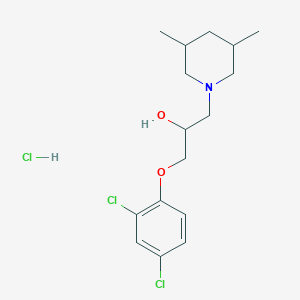

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with the formation of a core structure followed by functionalization with various substituents. For example, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involves the design and synthesis of 2,6-disubstituted derivatives with various amine moieties, which show antitubercular activity . Similarly, the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides includes the formation of a thiazolidinone ring with stereogenic centers, followed by resolution of diastereoisomers using high-performance liquid chromatography (HPLC) . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the stereochemical investigation of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was conducted using 1D and 2D NMR spectroscopy, which helped in assigning the configurations of stereogenic centers . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds with various reagents can lead to a range of products. For example, the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines resulted in the formation of bisamides and amine salts of N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines . These reactions are indicative of the potential chemical behavior of the compound , which may also react with amines to form similar products.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The compounds discussed in the provided papers exhibit a range of activities, such as antitubercular activity and inhibitory activity against lipoxygenases . These activities suggest that the compound may also possess biological properties that could be explored further. Additionally, the stability of these compounds can vary, as seen with the small chemical stability of certain amidines .

Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Chemistry

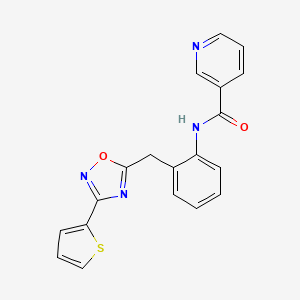

- Research has explored the synthesis of new thiazolo[3,2-a]pyridines and related heterocyclic systems, with compounds displaying potential antifungal properties (al-Thebeiti, 2000).

- Studies on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been conducted to expand the library of heterocyclic compounds with potential biological activity (Bakhite et al., 2005).

- Investigations into the reactions of Biginelli-compounds have led to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, offering new pathways for creating polycyclic heterocycles (Kappe & Roschger, 1989).

Biological Activity and Antimicrobial Applications

- Novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety have been synthesized, showing potential hypertensive activity (Kumar & Mashelker, 2007).

- Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing a new approach to tackling tuberculosis (Jeankumar et al., 2013).

- Synthesis of 2‐Methyl‐7‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐arylthiazolo[3,2‐a]‐pyrimido[4,5‐d]oxazin‐4(5H)‐one and related compounds has demonstrated excellent biocidal properties against a range of bacteria and fungi (Youssef et al., 2011).

Propiedades

IUPAC Name |

2-oxo-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c23-14(20-9-11-4-1-2-6-18-11)8-12-10-26-17(21-12)22-16(25)13-5-3-7-19-15(13)24/h1-7,10H,8-9H2,(H,19,24)(H,20,23)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQHKRVSPIXTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557124.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2557129.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2557130.png)

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2557136.png)

![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2557142.png)

![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2557145.png)